molecular formula C7H4BrIN2 B1397415 5-Bromo-7-iodo-1H-indazole CAS No. 953410-86-1

5-Bromo-7-iodo-1H-indazole

Cat. No.: B1397415
CAS No.: 953410-86-1
M. Wt: 322.93 g/mol
InChI Key: GEPPVMLPAUPZTA-UHFFFAOYSA-N
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Description

5-Bromo-7-iodo-1H-indazole is a halogenated heterocyclic aromatic organic compound with the molecular formula C7H4BrIN2. It is characterized by the presence of bromine and iodine atoms at the 5th and 7th positions, respectively, on the indazole ring

Biochemical Analysis

Biochemical Properties

5-Bromo-7-iodo-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, thereby influencing various signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways that regulate growth and division. This compound can also affect gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their activity. For example, it has been found to inhibit certain kinases by competing with ATP for binding sites. This inhibition can lead to downstream effects on signaling pathways and cellular functions. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in glycolysis, leading to reduced glucose utilization and altered energy production. These interactions are crucial for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding how this compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-iodo-1H-indazole typically involves halogenation reactions starting from indazole or its derivatives. One common method is the direct halogenation of 1H-indazole using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production scale, cost efficiency, and safety considerations. The process may also include purification steps to obtain the compound in high purity, typically using recrystallization or column chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-iodo-1H-indazole can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are influenced by the presence of halogen atoms, which can act as reactive sites.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to form biaryl compounds.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted indazoles, and coupled biaryl compounds

Scientific Research Applications

5-Bromo-7-iodo-1H-indazole has several scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory agents.

  • Industry: It can be employed as a corrosion inhibitor for metals, particularly copper, due to its protective properties.

Comparison with Similar Compounds

5-Bromo-7-iodo-1H-indazole is similar to other halogenated indazoles, such as 5-bromo-1H-indazole and 7-iodo-1H-indazole. its unique combination of bromine and iodine atoms at specific positions on the indazole ring sets it apart from these compounds

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Properties

IUPAC Name

5-bromo-7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPPVMLPAUPZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730869
Record name 5-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953410-86-1
Record name 5-Bromo-7-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-2-iodo-6-methyl-phenylamine (31.08 g, 99.6 mmol) was dissolved in glacial acetic acid (400 mL) in a 1 L round bottom flask equipped with a stir bar. The flask was then charged in one portion with sodium nitrite (7.56 g, 109.6 mmol) dissolved in water (18.7 mL). The mixture was stirred for about 15 minutes then the solvents were removed by evaporation on a rotovap at a bath temperature of about 35° C. The residue was stirred with water (200 mL) for 15 minutes and the resulting solid was collected by filtration and dried to yield 5-bromo-7-iodo-1H-indazole (30.6 g, 95%) as a brownish-tan solid; (DMSO-d6, 400 MHz) δ 13.6 (bs, 1H), 8.24 (s, 1H), 8.04 (d, J=1.54 Hz, 1H), and 7.88 (d, J=1.54 Hz, 1H); RP-HPLC (Table 1, Method e) Rt=3.63 min; m/z: (M−H)− 322.8.
Quantity
31.08 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Name
Quantity
18.7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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